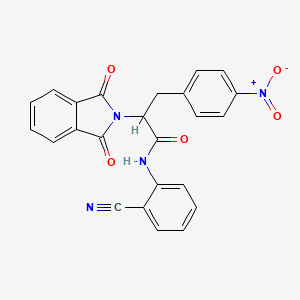
N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC belongs to the class of compounds known as fenamates, which have been extensively studied for their anti-inflammatory and analgesic properties. CPPC has shown promising results in scientific research as a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. Additionally, N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide has been shown to have anti-inflammatory and analgesic effects in animal models of various diseases, including arthritis, neuropathic pain, and cancer. N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide has been shown to modulate the activity of neurotransmitters, including glutamate and GABA, which are involved in the regulation of neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide has several advantages for lab experiments, including its relatively simple synthesis and its potential applications in various fields. However, N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, the mechanism of action of N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide, including the optimization of its synthesis and the development of more efficient methods for its delivery. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide and to identify potential targets for its therapeutic use. Furthermore, studies are needed to investigate the potential side effects of N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide and to optimize its use in clinical settings. Overall, N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide has shown promising results in scientific research, and further studies are needed to fully explore its potential applications in various fields.
Synthesemethoden
N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide can be synthesized using different methods, including the reaction of 5-chloro-2-phenoxyaniline with cyclopentanecarboxylic acid in the presence of a coupling agent. Another method involves the reaction of 5-chloro-2-phenoxyaniline with cyclopentanone in the presence of a reducing agent, followed by the reaction with isocyanate. The synthesis of N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide is a relatively simple process, and the yield can be optimized by controlling the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in various fields, including pharmacology, biochemistry, and neuroscience. N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide has been shown to have anti-inflammatory and analgesic properties, making it a potential therapeutic agent for various diseases, including arthritis, neuropathic pain, and cancer. N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide has also been studied for its potential use as a neuroprotective agent, showing promising results in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-14-10-11-17(22-15-8-2-1-3-9-15)16(12-14)20-18(21)13-6-4-5-7-13/h1-3,8-13H,4-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXMAHYHZQJCJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

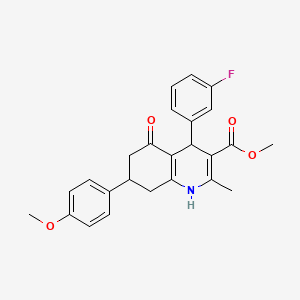
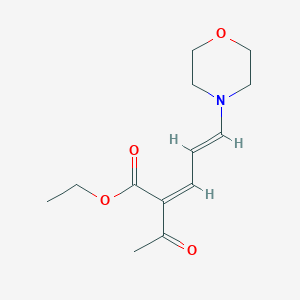
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxy-1,1-dimethylethyl)benzamide](/img/structure/B5089859.png)
![4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5089864.png)
![4-{[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5089871.png)
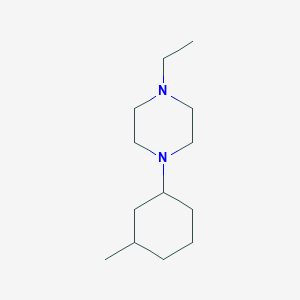

![N-ethyl-2-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-benzimidazole-6-carboxamide](/img/structure/B5089884.png)
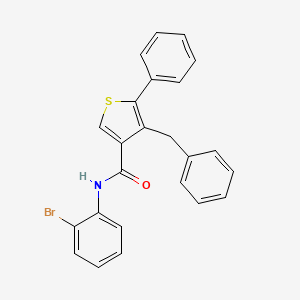
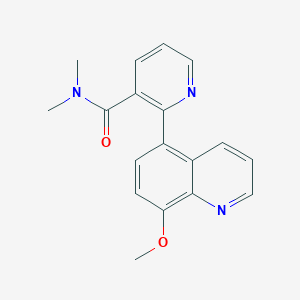
![3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone](/img/structure/B5089912.png)
![N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanine](/img/structure/B5089914.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5089923.png)
